molecular formula C18H11Cl2N5O2 B2815252 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 866019-00-3

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No.: B2815252
CAS No.: 866019-00-3
M. Wt: 400.22
InChI Key: AOHWZHIOVACTLY-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a heterocyclic compound featuring a fused pyrimido[5,4-d]pyrimidine core. Key structural attributes include a 2,4-dichlorophenyl group at position 6, a phenyl group at position 3, and an imino functional group at position 4. Its tautomeric behavior (imino vs. amino forms) may further modulate its reactivity and binding properties .

Properties

IUPAC Name

4-amino-6-(2,4-dichlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-9-6-7-11(12(20)8-9)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEDXDJHIRJHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with guanidine to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Group Effects

The compound’s structural analogs vary significantly in substituent composition, influencing physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,4-Dichlorophenyl, phenyl, imino C₁₉H₁₂Cl₂N₄O₂¹ ~411.2 (estimated) Imino, dione, dichlorophenyl
3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-... 4-Chlorophenyl, 2-hydroxy-3-methoxyphenyl C₁₉H₁₄ClN₅O₄ 411.8 Hydroxy, methoxy, imino, dione
6-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-imino-3-phenyl-... Trifluoromethylpyridyloxy, phenyl C₂₄H₁₄ClF₃N₆O₃ 526.86 Trifluoromethyl, pyridyloxy, imino
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-... Chromen-3-yl, thioxo, amino C₁₅H₁₀N₄O₃S ~326.3 (estimated) Thioxo, amino, oxo
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-Chlorophenylmethyl, amino C₁₁H₁₁ClN₃O₂ 252.7 Amino, dione, tetrahydropyrimidine

¹ Exact molecular formula for the target compound is inferred based on structural analogs.

Key Observations :

  • This may improve membrane permeability or receptor binding in hydrophobic pockets .
  • Imino vs. Imino groups may favor planar conformations, enhancing π-π stacking with aromatic residues .
  • Complexity and Bioavailability : The trifluoromethylpyridyloxy substituent in increases molecular weight (526.86 g/mol) and H-bond acceptors (9 vs. 4–6 in others), likely reducing oral bioavailability but improving metabolic stability .
Pharmacological Implications
  • Antimicrobial Potential: Chlorinated aromatic systems (as in the target compound and ) are associated with antimicrobial activity due to membrane disruption or enzyme inhibition. The trifluoromethyl group in may enhance penetration of bacterial biofilms .
  • Kinase Inhibition: Pyrimidinediones (e.g., ) are known kinase inhibitors. The target compound’s fused bicyclic system could improve selectivity for ATP-binding pockets compared to simpler scaffolds .

Biological Activity

6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione (CAS No. 866019-00-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H11Cl2N5O2
  • Molar Mass: 400.22 g/mol
  • Purity: >90%

Anticancer Properties

Research indicates that compounds similar to 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine have shown significant anticancer activity. Notable findings include:

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against different targets .
  • Mechanisms of Action : The compound is believed to inhibit key signaling pathways involved in cancer progression. It has been associated with the inhibition of monocarboxylate transporters (MCTs), which are crucial for tumor metabolism .
  • Case Studies : In vitro studies on MCF-7 breast cancer cells revealed that related compounds induced apoptosis and inhibited cell migration and proliferation . The mechanism involved cell cycle arrest and DNA fragmentation.

Comparative Biological Activity Table

Compound NameIC50 (µM)TargetEffect
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl...0.3 - 24EGFR/VGFR2Anticancer
Phenylpyrazolo[3,4-d]pyrimidine analogs3 - 10EGFRInduces apoptosis
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines45 - 97MCF-7Cytotoxic

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Structural Features : The presence of the dichlorophenyl group enhances its interaction with biological targets.
  • Target Selectivity : Research indicates that modifications in the chemical structure can lead to varying degrees of selectivity for different cancer-related targets such as EGFR and VEGFR .

Q & A

Q. What are the recommended synthetic routes for 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione?

The compound can be synthesized via multi-step reactions involving cyclization and condensation. A common approach employs fluorinated aromatic precursors and pyrimidine derivatives under reflux conditions with solvents like acetonitrile or ethanol. Key intermediates are formed through nucleophilic substitutions, followed by imine formation. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and hydrogen bonding. Infrared (IR) spectroscopy confirms functional groups (e.g., imine, carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography resolves ambiguities in stereochemistry .

Q. How can researchers assess initial biological activity profiles?

Begin with in vitro assays targeting enzymes or receptors structurally related to pyrimidine derivatives, such as kinase inhibition or antimicrobial activity screens. Use standardized protocols (e.g., microdilution for antimicrobial testing, fluorescence-based kinase assays). Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., DMAP for acylations), and reaction times. For example, using phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) enhances chlorination efficiency. Continuous flow reactors improve scalability by maintaining consistent temperature and mixing .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., buffer composition, cell lines). Address this by replicating experiments under standardized protocols and using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Structural analogs with defined substitutions (e.g., halogen or methoxy groups) can clarify structure-activity relationships (SAR) .

Q. How does X-ray crystallography confirm the compound’s molecular conformation?

Single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles between aromatic rings. For example, planar configurations in the pyrimido[5,4-d]pyrimidine core influence π-π stacking interactions, critical for target binding. Crystallographic data (e.g., R-factor < 0.06) ensure high confidence in structural assignments .

Q. What computational methods support SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Molecular dynamics simulations assess stability of ligand-receptor complexes over time .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationContinuous flow reactors, catalyst screening
Structural ConfirmationX-ray crystallography, 2D NMR
Biological Activity ProfilingKinase inhibition assays, SPR biosensing
Computational AnalysisDocking, DFT, molecular dynamics

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